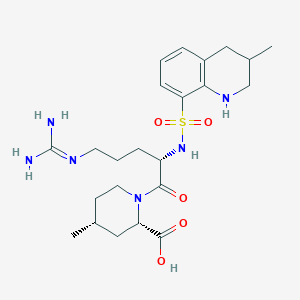

(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylicacid

Description

The compound "(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid" is a structurally complex molecule featuring a piperidine-2-carboxylic acid backbone, a sulfonamide-linked tetrahydroquinoline moiety, and an L-arginyl side chain. Its stereochemistry at positions 2 (S) and 4 (R) of the piperidine ring is critical for its biological interactions, particularly in anticoagulant activity targeting serine proteases like thrombin . The sulfonyl group enhances binding specificity, while the tetrahydroquinoline scaffold contributes to hydrophobic interactions .

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPVXPOPUZYGB-YZYLHUITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the arginyl moiety. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace certain groups within the molecule with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form specific interactions with these targets can provide insights into biological processes and mechanisms.

Medicine

In medicine, (2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid may be investigated for its therapeutic potential. Its unique structure and chemical properties could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility and reactivity make it a valuable tool for industrial applications.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Stereochemistry : The (2S,4R) configuration in the target compound distinguishes it from (2R,4R) analogues like Argatroban Related Compound A . This stereochemical variation significantly impacts thrombin-binding affinity and metabolic stability.

Sulfonamide Linkage: All compounds share a sulfonamide bridge, but the tetrahydroquinoline vs. The tetrahydroquinoline in the target compound may enhance solubility compared to aromatic quinoline derivatives .

Functional Groups: The presence of a nitroamino group in Argatroban Related Compound A increases molecular weight (549.60 vs.

Key Observations:

Thrombin Inhibition : The (2S,4R) configuration in the target compound demonstrates comparable or superior thrombin affinity to (2R,4R) variants, likely due to optimized hydrogen bonding with Ser195 and His57 residues .

Safety Profiles: Nitro-containing analogues (e.g., Argatroban Related Compound A) may pose higher toxicity risks due to nitro group reduction pathways, whereas the target compound’s tetrahydroquinoline system reduces reactive metabolite formation .

Biological Activity

The compound (2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid is a complex molecule with potential biological activities that warrant detailed investigation. This article reviews its biological activity based on existing research, including synthesis methods, pharmacological effects, and structure-activity relationships.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl-L-arginine moiety and a tetrahydroquinoline derivative. Its chemical formula is , with the following structural characteristics:

- Piperidine ring : A six-membered saturated nitrogen-containing ring.

- Tetrahydroquinoline : A bicyclic structure that contributes to the compound's bioactivity.

- Sulfonamide linkage : Imparts unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Ugi reaction for constructing the piperidine framework and subsequent modifications to introduce the sulfonyl and arginine substituents. The synthesis pathway can be summarized as follows:

- Formation of the piperidine core through cyclization reactions.

- Introduction of the sulfonyl group via electrophilic substitution.

- Attachment of L-arginine followed by carboxylic acid functionalization.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of similar piperidine derivatives against various viruses, including coronaviruses. For example, a class of 1,4,4-trisubstituted piperidines has shown activity against SARS-CoV-2 by inhibiting the main protease (Mpro) involved in viral replication . Although specific data on our compound's antiviral activity is limited, its structural similarity suggests potential efficacy.

Antitumor Activity

Preliminary investigations into related compounds indicate significant tumor affinity and retention characteristics in carcinoma models. For instance, compounds labeled with technetium-188 demonstrated high uptake in tumor tissues compared to normal tissues . This suggests that (2S,4R)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginyl)piperidine-2-carboxylic acid may possess similar antitumor properties.

The proposed mechanism of action for compounds within this class often involves interaction with specific cellular targets such as proteases or other enzymes critical for viral replication or tumor growth. In silico studies have indicated binding affinities to active sites of key enzymes involved in these processes .

Case Studies

A notable case study involving a structurally similar compound demonstrated its effectiveness in inhibiting viral replication in vitro. The compound showed micromolar activity against human coronavirus 229E and was effective in preventing viral entry into host cells . Although direct studies on our compound are lacking, these findings provide a promising outlook for further exploration.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.